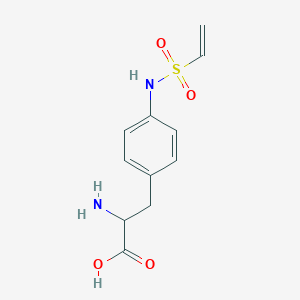
2-Amino-3-(4-ethenesulfonylamino-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Vinylsulfonamido-(S)-phenylalanine typically involves the reaction of phenylalanine with vinylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:
- Dissolving phenylalanine in an appropriate solvent, such as dichloromethane.
- Adding vinylsulfonyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of P-Vinylsulfonamido-(S)-phenylalanine may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
P-Vinylsulfonamido-(S)-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinylsulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the vinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
P-Vinylsulfonamido-(S)-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of P-Vinylsulfonamido-(S)-phenylalanine involves its interaction with specific molecular targets. The vinylsulfonamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
P-Vinylsulfonamido-®-phenylalanine: The enantiomer of P-Vinylsulfonamido-(S)-phenylalanine, with similar chemical properties but different biological activity.
Vinylsulfonamide derivatives: Compounds with similar vinylsulfonamide groups but different substituents on the phenyl ring.
Uniqueness
P-Vinylsulfonamido-(S)-phenylalanine is unique due to its specific stereochemistry and the presence of both the vinylsulfonamide and phenylalanine moieties. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O4S |
|---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14N2O4S/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15/h2-6,10,13H,1,7,12H2,(H,14,15) |
InChI Key |
ZFASEKFUMFQQSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















